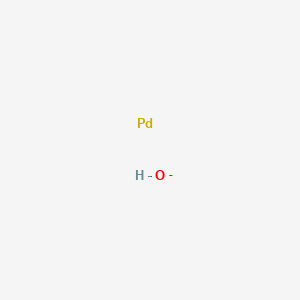
Pd hydroxide
Cat. No. B8564616
M. Wt: 123.43 g/mol
InChI Key: YTXAYGAYACWVGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07019001B2
Procedure details


The title compound was prepared from 4,4-difluoro-cyclohexanone (prepared from 8,8-Difluoro-1,4-dioxa-spiro[4.5]decane by deprotection with sulfuric acid under standard conditions) and methylamine by reductive amination under standard conditions (Pd hydroxide in methanol, 1 atm hydrogen) in ˜50% yield. Recrystallization of the hydrochloride from ethanol/diethylether afforded analytical pure material. Light-brown solid, mp 137–144° C. MS: m/e=186 (M+H+).





Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1([F:9])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[CH3:10][NH2:11].[H][H]>CO.[Pd].[OH-]>[F:1][C:2]1([F:9])[CH2:7][CH2:6][CH:5]([NH:11][CH3:10])[CH2:4][CH2:3]1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1(CCC(CC1)=O)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the hydrochloride from ethanol/diethylether afforded analytical pure material
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1(CCC(CC1)NC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
